4-Hydroxy-L-threonine
4-Hydroxy-L-threonine
4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
21768-45-6
VCID:
VC20856839
InChI:
InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
SMILES:
C(C(C(C(=O)O)N)O)O
Molecular Formula:
C4H9NO4
Molecular Weight:
135.12 g/mol
4-Hydroxy-L-threonine
CAS No.: 21768-45-6
Cat. No.: VC20856839
Molecular Formula: C4H9NO4
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-hydroxy-L-threonine is a hydroxy-amino acid consisting of L-threonine having a hydroxy substituent at the 4-position. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a L-threonine derivative, a non-proteinogenic L-alpha-amino acid and a hydroxy-amino acid. It is a tautomer of a 4-hydroxy-L-threonine zwitterion. |
|---|---|
| CAS No. | 21768-45-6 |
| Molecular Formula | C4H9NO4 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3,4-dihydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1 |
| Standard InChI Key | JBNUARFQOCGDRK-GBXIJSLDSA-N |
| Isomeric SMILES | C([C@H]([C@@H](C(=O)O)N)O)O |
| SMILES | C(C(C(C(=O)O)N)O)O |
| Canonical SMILES | C(C(C(C(=O)O)N)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator